N-(Tert-butyl)(4-benzylpiperazinyl)formamide
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Overview
Description
N-(Tert-butyl)(4-benzylpiperazinyl)formamide is a chemical compound with the molecular formula C16H25N3OThe compound features a piperazine ring substituted with a benzyl group and a tert-butyl group, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)(4-benzylpiperazinyl)formamide typically involves the reaction of 4-benzylpiperazine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-benzylpiperazine and tert-butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)(4-benzylpiperazinyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the benzyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(tert-butyl)(4-benzylpiperazinyl)carboxylic acid, while reduction may produce N-(tert-butyl)(4-benzylpiperazinyl)methanol.
Scientific Research Applications
N-(Tert-butyl)(4-benzylpiperazinyl)formamide has garnered attention in scientific research due to its potential therapeutic and industrial applications. Some of the key areas of research include:
Medicinal Chemistry: The compound has shown promise as a lead compound for drug development, particularly in the treatment of neurological disorders such as Alzheimer’s disease and depression.
Biology: It is used in various biological studies to understand its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-(Tert-butyl)(4-benzylpiperazinyl)formamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
N-(Tert-butyl)(4-benzylpiperazinyl)formamide can be compared with other similar compounds, such as:
4-benzylpiperazine: Lacks the tert-butyl group, which may result in different chemical reactivity and biological activity.
N-tert-butylpiperazine: Lacks the benzyl group, which may affect its interaction with molecular targets.
N-(tert-butyl)(4-methylpiperazinyl)formamide: Similar structure but with a methyl group instead of a benzyl group, leading to different properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-benzyl-N-tert-butylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-16(2,3)17-15(20)19-11-9-18(10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZKAQYGUWTKMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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